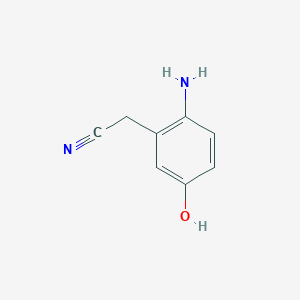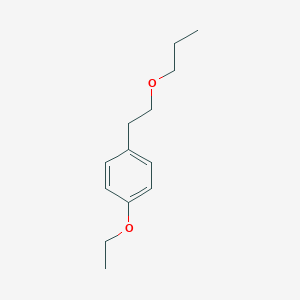
1-Ethoxy-4-(2-propoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(2-propoxyethyl)benzene, also known as EPEB, is a chemical compound that belongs to the family of phenylpropanoids. EPEB is synthesized through a series of chemical reactions and has a wide range of applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene is not fully understood. However, it has been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may exert its effects by modulating the activity of certain enzymes and proteins in the body. It has also been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may act as an antioxidant and protect cells from oxidative stress.
Biochemical And Physiological Effects
1-Ethoxy-4-(2-propoxyethyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. 1-Ethoxy-4-(2-propoxyethyl)benzene has also been shown to induce apoptosis in cancer cells and protect neurons from damage in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Ethoxy-4-(2-propoxyethyl)benzene in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Ethoxy-4-(2-propoxyethyl)benzene is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-Ethoxy-4-(2-propoxyethyl)benzene is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-Ethoxy-4-(2-propoxyethyl)benzene. One area of interest is its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene and the identification of its molecular targets in the body. Additionally, further research is needed to determine the safety and toxicity of 1-Ethoxy-4-(2-propoxyethyl)benzene in humans.
Synthesis Methods
1-Ethoxy-4-(2-propoxyethyl)benzene is synthesized through the reaction of 1-ethoxy-4-hydroxybenzene with 2-bromoethyl propyl ether in the presence of potassium carbonate. The resulting product is then purified through recrystallization. The purity of 1-Ethoxy-4-(2-propoxyethyl)benzene can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-Ethoxy-4-(2-propoxyethyl)benzene has various applications in scientific research, including its use as a starting material for the synthesis of other compounds. It is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis. 1-Ethoxy-4-(2-propoxyethyl)benzene has been studied for its potential anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
properties
CAS RN |
174461-08-6 |
|---|---|
Product Name |
1-Ethoxy-4-(2-propoxyethyl)benzene |
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-ethoxy-4-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-10-14-11-9-12-5-7-13(8-6-12)15-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
CBNFKSDFSGPSID-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
synonyms |
Benzene, 1-ethoxy-4-(2-propoxyethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






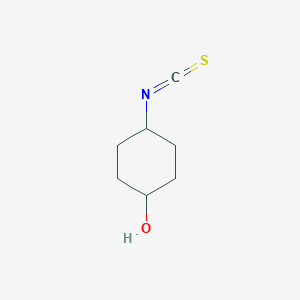


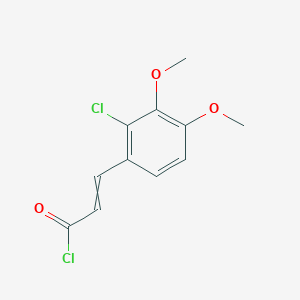
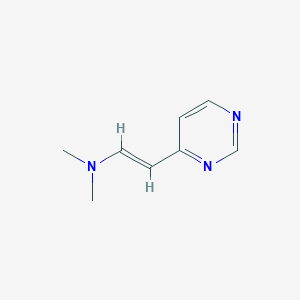
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
